molecular formula C10H13Cl B2656007 1-(Chloromethyl)-4-propylbenzene CAS No. 3166-97-0

1-(Chloromethyl)-4-propylbenzene

Cat. No. B2656007
CAS RN: 3166-97-0
M. Wt: 168.66
InChI Key: OCGNQJCQAQWYOI-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-propylbenzene” is a type of organic compound. It belongs to the class of compounds known as chloromethyl arenes . The IUPAC name for this compound is "1-(Chloromethyl)-4-propylbenzene" .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-4-propylbenzene” consists of a benzene ring with a chloromethyl group (CH2Cl) and a propyl group (C3H7) attached to it . The exact 3D structure may require more advanced techniques like X-ray crystallography or NMR spectroscopy for accurate determination .

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers (HCPs)

1-(Chloromethyl)-4-propylbenzene can be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in recent years. They are synthesized by Friedel Craft reactions and have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .

Water Treatment

HCPs, synthesized using 1-(Chloromethyl)-4-propylbenzene, can be used in water treatment. Their high surface area and excellent porosity make them efficient for adsorption processes in water treatment .

Gas Storage

HCPs have also found applications in gas storage. Their porous structure allows for efficient storage of gases .

Drug Delivery

HCPs can be used in drug delivery systems. Their porous structure allows for the encapsulation of drugs, which can then be released in a controlled manner .

Chromatographic Separations

The high surface area and excellent porosity of HCPs make them suitable for use in chromatographic separations .

Supercapacitors

HCPs have been used in the construction of supercapacitors. Their high surface area and good electrical conductivity contribute to their performance in energy storage applications .

Sensing

HCPs can be used in sensing applications. Their high surface area and reactivity make them suitable for use in various types of sensors .

Catalysis

HCPs can act as catalysts in various chemical reactions. Their high surface area provides a large number of active sites for catalysis .

Safety And Hazards

While specific safety data for “1-(Chloromethyl)-4-propylbenzene” is not available, chloromethyl compounds can pose certain hazards. They can cause severe skin burns and eye damage, and can be toxic if inhaled . It’s crucial to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-(chloromethyl)-4-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNQJCQAQWYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-propylbenzene

CAS RN

3166-97-0
Record name 1-(chloromethyl)-4-propylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 50 ml of chloroform was dissolved 8.63 g (57.5 mmol) of 4-n-propylbenzyl alcohol synthesized in the step (ii), and 8.10 g (68.1 mmol) of thionyl chloride was added to the mixture. The mixture was subjected to reaction at a room temperature for 24 hours. After the completion of the reaction, the chloroform phase was washed successively with an aqueous solution of sodium hydrogencarbonate and water. Chloroform was removed from the chloroform phase to give 9.40 g (55.8 mmol) of 4-n-propylbenzylchloride.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4-Propylphenyl)methanol (4.93 g) synthesized in Reference Example 36 was dissolved in carbon tetrachloride (65 mL), triphenylphosphine (9.5 g) was added thereto, and the mixture was heated under reflux for 4 hr. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in hexane. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent; hexane) to give the title compound (2.24 g) as a colorless oil.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three

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